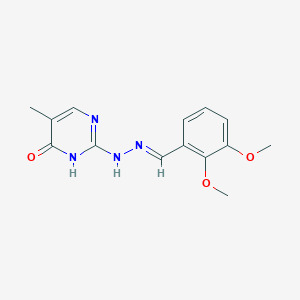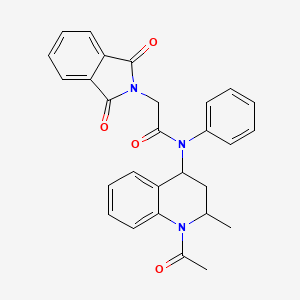
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Descripción general
Descripción
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as MPPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPG belongs to a class of compounds called metabotropic glutamate receptor antagonists, which are known to modulate neurotransmitter signaling in the brain.
Mecanismo De Acción
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It binds to the receptor and inhibits the downstream signaling pathway, leading to a decrease in glutamate release. This modulation of glutamate signaling is believed to underlie the therapeutic effects of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in various neurological disorders.
Biochemical and Physiological Effects:
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce seizure activity in animal models of epilepsy, improve motor function in animal models of Parkinson's disease, and reduce drug-seeking behavior in animal models of addiction. N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has also been shown to modulate pain signaling in the spinal cord.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is its selectivity for the mGluR5 receptor, which allows for targeted modulation of glutamate signaling. However, N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
Future research on N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide could focus on optimizing its pharmacokinetic properties to improve its effectiveness in vivo. Additionally, further studies could investigate the potential therapeutic applications of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Finally, research could explore the potential of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide as a tool for investigating the role of glutamate signaling in various physiological processes.
Aplicaciones Científicas De Investigación
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia. It has been shown to modulate glutamate signaling in the brain, which is implicated in the pathophysiology of these disorders. N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has also been studied for its potential role in pain management and addiction.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-13-12-19-18(21)14-20(26(2,22)23)15-8-10-17(11-9-15)25-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNPMICMFBKDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389366 | |
| Record name | N~2~-(Methanesulfonyl)-N-(2-methoxyethyl)-N~2~-(4-phenoxyphenyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5035-21-2 | |
| Record name | N~2~-(Methanesulfonyl)-N-(2-methoxyethyl)-N~2~-(4-phenoxyphenyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3873578.png)

![N-(4-methoxyphenyl)-N-{1-methyl-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3873580.png)
![2-fluoro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873590.png)
![(2-chlorophenyl)[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]amine](/img/structure/B3873596.png)

![N-(4-{[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3873621.png)
![2-(1H-indol-3-yl)-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]acetohydrazide](/img/structure/B3873623.png)
![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-({[2-(2-pyridinyl)ethyl]imino}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3873628.png)

![2-{[(2-ethyl-6-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3873639.png)
![2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873648.png)
![N-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B3873671.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B3873672.png)